[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)
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Overview
Description
1-Methyl-3,5-bis[(trimethylsilyl)methyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and two trimethylsilyl groups. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .
Preparation Methods
The synthesis of 1-Methyl-3,5-bis[(trimethylsilyl)methyl]benzene typically involves the reaction of a benzene derivative with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl groups onto the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Methyl-3,5-bis[(trimethylsilyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3,5-bis[(trimethylsilyl)methyl]benzene has several scientific research applications:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trimethylsilyl groups with biological molecules.
Medicine: Research into potential medicinal applications includes exploring its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-Methyl-3,5-bis[(trimethylsilyl)methyl]benzene involves its interaction with various molecular targets. The trimethylsilyl groups can act as protecting groups during chemical synthesis, temporarily shielding reactive sites on molecules . This allows for selective reactions to occur at other sites on the molecule, facilitating complex synthetic pathways.
Comparison with Similar Compounds
1-Methyl-3,5-bis[(trimethylsilyl)methyl]benzene can be compared with other similar compounds, such as:
1,4-Bis(trimethylsilyl)benzene: This compound also contains trimethylsilyl groups but differs in the position of substitution on the benzene ring.
Trimethylsilylbenzene: A simpler compound with only one trimethylsilyl group attached to the benzene ring.
The uniqueness of 1-Methyl-3,5-bis[(trimethylsilyl)methyl]benzene lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
CAS No. |
59305-31-6 |
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Molecular Formula |
C15H28Si2 |
Molecular Weight |
264.55 g/mol |
IUPAC Name |
trimethyl-[[3-methyl-5-(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C15H28Si2/c1-13-8-14(11-16(2,3)4)10-15(9-13)12-17(5,6)7/h8-10H,11-12H2,1-7H3 |
InChI Key |
SPQOUNPCUKJKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
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